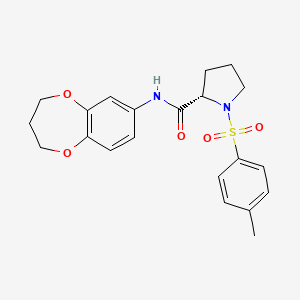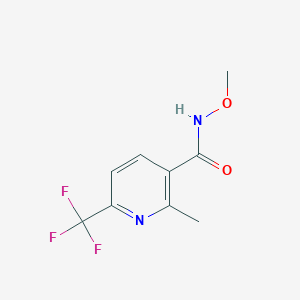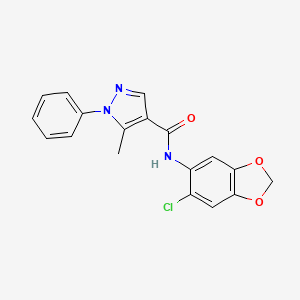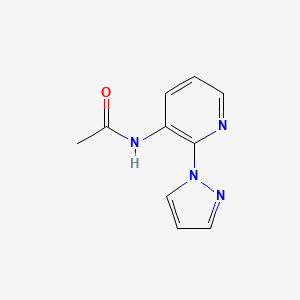![molecular formula C12H14N4O B7539193 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression.
Wirkmechanismus
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide acts as a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. By blocking the activity of this receptor, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can inhibit the growth and metastasis of cancer cells, reduce inflammation, and improve immune function.
Biochemical and physiological effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, reduction of inflammation, and improvement of immune function. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor without affecting other receptors. Additionally, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
2. Developing more efficient and cost-effective synthesis methods for N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
3. Studying the molecular mechanisms underlying the effects of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide on cancer cells and immune cells.
4. Developing more potent and selective P2Y14 receptor antagonists based on the structure of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
5. Investigating the potential use of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
Synthesemethoden
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediate compounds. The first step involves the synthesis of 2-chloro-3-pyridinecarboxylic acid, which is then converted to 2-amino-3-pyridinecarboxylic acid. The latter compound is then reacted with 1-methyl-4-(methylsulfonyl)pyrazole to form the final product, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y14 receptor. Additionally, it has been shown to reduce inflammation and improve immune function by modulating the activity of immune cells.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(8-10-6-14-16(2)9-10)12(17)11-4-3-5-13-7-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDKFCYRAANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)